molecular formula C12H24N2 B12081841 2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine

2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine

Cat. No.: B12081841
M. Wt: 196.33 g/mol
InChI Key: SJHKZHNLFZNAPL-UHFFFAOYSA-N
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Description

2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine is a chemical compound with the molecular formula C12H24N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine typically involves the reaction of cyclobutylmethylamine with piperidine derivatives under controlled conditions. One common method involves the use of reductive amination, where cyclobutylmethylamine is reacted with a piperidine derivative in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to other piperidine derivatives .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

2-[1-(cyclobutylmethyl)piperidin-4-yl]ethanamine

InChI

InChI=1S/C12H24N2/c13-7-4-11-5-8-14(9-6-11)10-12-2-1-3-12/h11-12H,1-10,13H2

InChI Key

SJHKZHNLFZNAPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2CCC(CC2)CCN

Origin of Product

United States

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